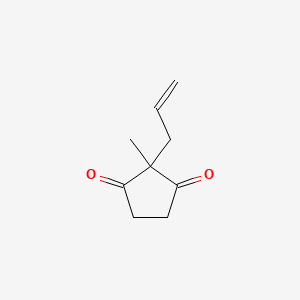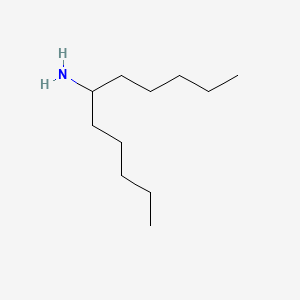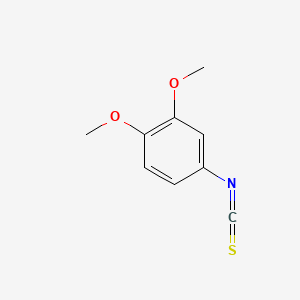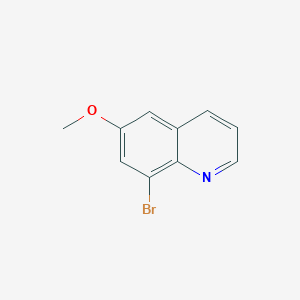
8-Bromo-6-metoxiquinolina
Descripción general
Descripción
8-Bromo-6-methoxyquinoline is a brominated quinoline derivative that has been used in a variety of scientific research applications. It is a synthetic compound that has been used for a variety of purposes, such as in the synthesis of other compounds, as a reagent for organic synthesis, and as a fluorescent dye. 8-Bromo-6-methoxyquinoline has also been used in the study of biochemical and physiological processes, as well as in the development of pharmaceuticals.
Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas
8-Bromo-6-metoxiquinolina es un compuesto valioso en la química farmacéutica debido a su función como precursor en la síntesis de diversas moléculas biológicamente activas. Sus derivados se exploran por su potencial en el tratamiento de enfermedades como la malaria, las infecciones bacterianas e incluso el cáncer . Los grupos bromo y metoxi en el andamiaje de quinolina ofrecen puntos de funcionalización, permitiendo a los químicos modificar la molécula para apuntar a vías biológicas específicas.
Ciencia de Materiales
En la ciencia de materiales, this compound sirve como bloque de construcción para crear nuevos materiales. Su estructura aromática y sus sustituyentes halogenados la hacen adecuada para la construcción de marcos orgánicos complejos, que pueden utilizarse en dispositivos electrónicos, sensores y como componentes en diodos emisores de luz (LED) .
Síntesis Química
Este compuesto es instrumental en la síntesis química, donde actúa como intermedio en la formación de enlaces carbono-carbono. El átomo de bromo en particular es un sitio reactivo que se puede utilizar para introducir grupos funcionales adicionales o para acoplarse con otras moléculas orgánicas, lo que lleva a una amplia gama de derivados de quinolina con diversas propiedades .
Investigación en Ciencias de la Vida
En las ciencias de la vida, this compound se utiliza en el estudio de la biología celular y la bioquímica. Se puede utilizar para investigar la función de enzimas, receptores y otras proteínas dentro de los sistemas biológicos. Sus derivados también pueden servir como marcadores o tinciones en microscopía, ayudando a los científicos a visualizar los componentes celulares .
Química Analítica
Los químicos analíticos emplean this compound en el desarrollo de nuevos métodos para la detección y cuantificación de sustancias. Su estructura y reactividad bien definidas la convierten en un estándar para la calibración de instrumentos y la validación de técnicas analíticas, particularmente en cromatografía .
Cromatografía
En cromatografía, this compound se puede utilizar como compuesto de referencia para evaluar la eficiencia de las técnicas de separación. Su tiempo de retención y comportamiento distintos bajo diversas condiciones cromatográficas ayudan a optimizar la separación de mezclas complejas y en el desarrollo de nuevos métodos cromatográficos .
Safety and Hazards
8-Bromo-6-methoxyquinoline is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Direcciones Futuras
Compounds containing the 8-hydroxyquinoline moiety, which is structurally similar to 8-Bromo-6-methoxyquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Propiedades
IUPAC Name |
8-bromo-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMVLWCWCLMAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299446 | |
| Record name | 8-bromo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50488-36-3 | |
| Record name | 50488-36-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-bromo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

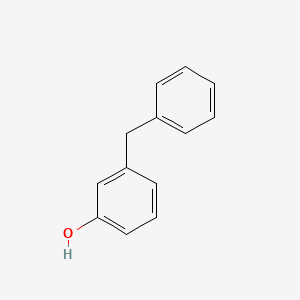

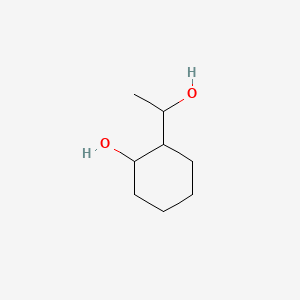

![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)

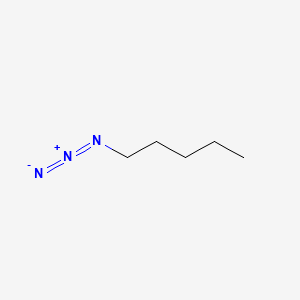
![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)
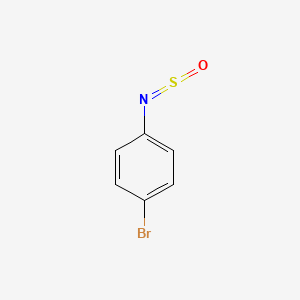
![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)
